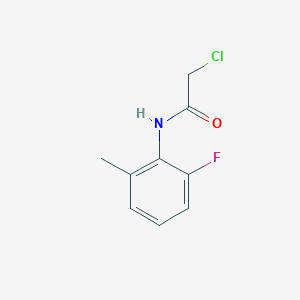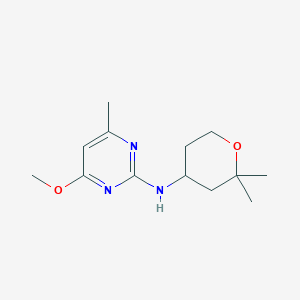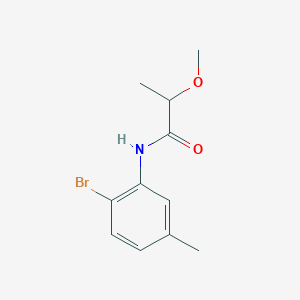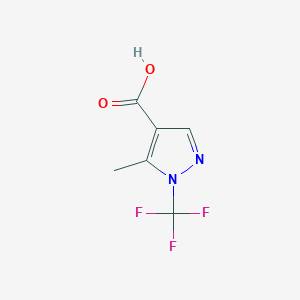![molecular formula C14H16BrFN2O2 B6642565 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)
4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide is a complex organic compound characterized by its bromine, fluorine, and cyclopropylamine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide typically involves multiple steps, starting with the bromination of 2-fluorobenzamide to introduce the bromine atom at the 4-position. Subsequent steps include the formation of the cyclopropylamino group and the attachment of the butyl linker.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The fluorine atom can be reduced to form a fluoride ion.
Substitution: The cyclopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions may require nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Bromate ions
Reduction: Fluoride ions
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. Its structural features may make it a candidate for drug development, particularly in targeting specific diseases.
Industry: In industry, this compound might find applications in the development of new materials or as a component in chemical processes.
Mécanisme D'action
The mechanism by which 4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
4-Bromo-2-fluorobenzamide
N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide
4-Bromo-N-cyclopropyl-2-fluorobenzamide
Uniqueness: 4-Bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide is unique due to its combination of bromine, fluorine, and cyclopropylamine groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.
Propriétés
IUPAC Name |
4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN2O2/c15-9-3-6-11(12(16)8-9)14(20)17-7-1-2-13(19)18-10-4-5-10/h3,6,8,10H,1-2,4-5,7H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYTMFFZWTFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCNC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-2-methyl-N-[3-oxo-3-(propan-2-ylamino)propyl]pentanamide](/img/structure/B6642487.png)
![4-[1-[(5-Fluoropyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6642489.png)


![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)



![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

